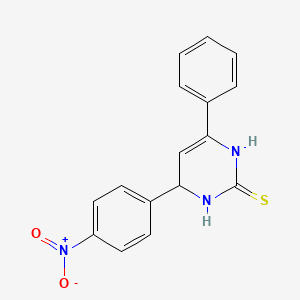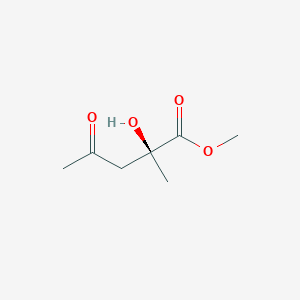
methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate can be achieved through several methods. One common approach involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. Another method includes the reduction of the corresponding keto acid using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate involves its interaction with various molecular targets. The hydroxy and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-methyl-4-oxobutanoate: Similar structure but with a shorter carbon chain.
Ethyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable in various synthetic and research applications.
Properties
CAS No. |
194153-92-9 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl (2S)-2-hydroxy-2-methyl-4-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)4-7(2,10)6(9)11-3/h10H,4H2,1-3H3/t7-/m0/s1 |
InChI Key |
RJNIBXYMCMACQF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)C[C@@](C)(C(=O)OC)O |
Canonical SMILES |
CC(=O)CC(C)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


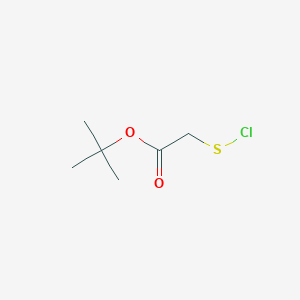
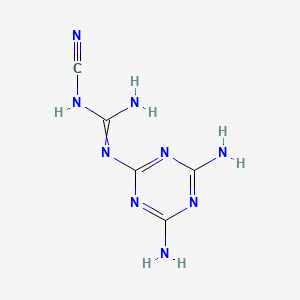
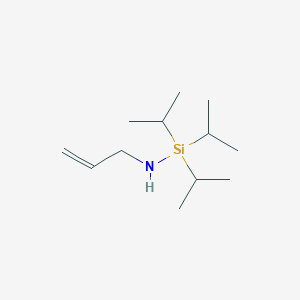
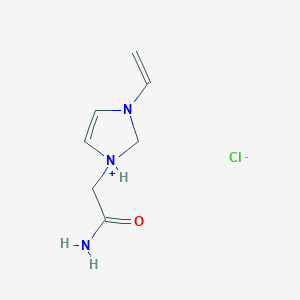

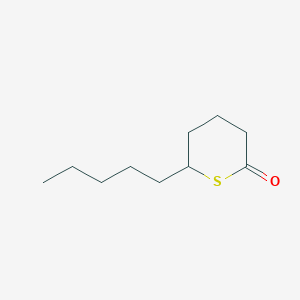
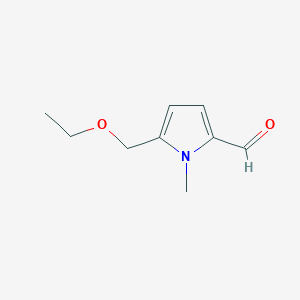
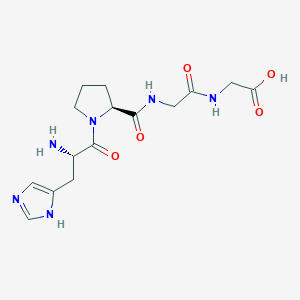
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

